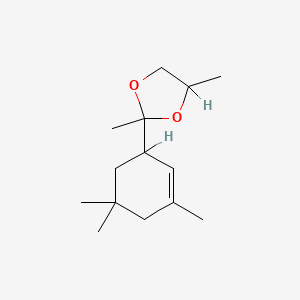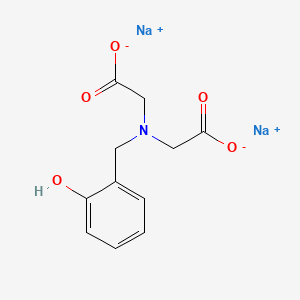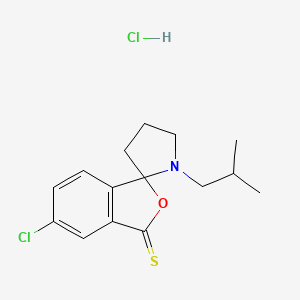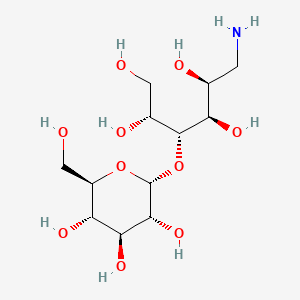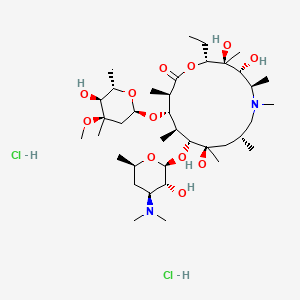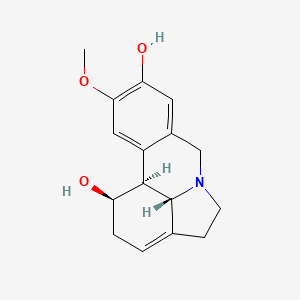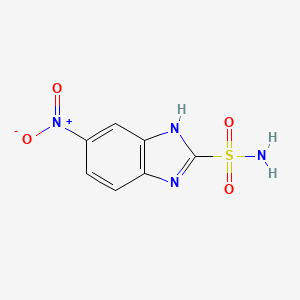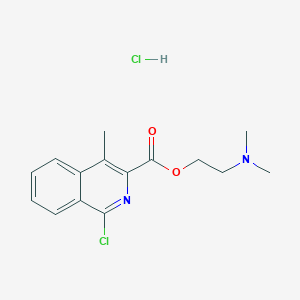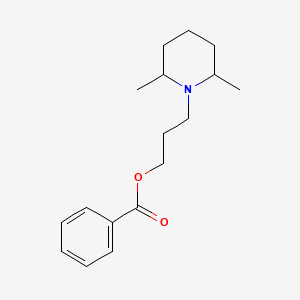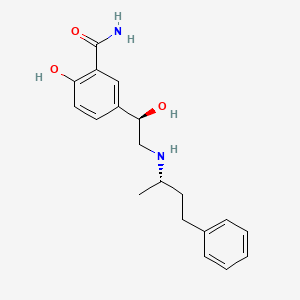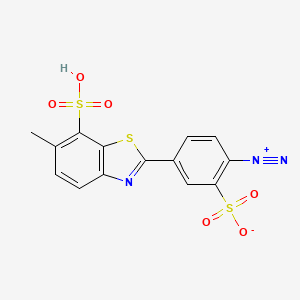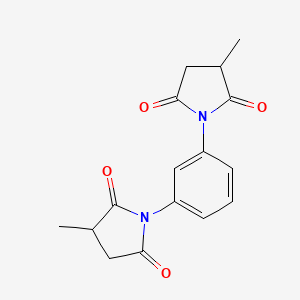
1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione): . This compound is characterized by its two pyrrolidine-2,5-dione groups attached to a 1,3-phenylene bridge. It is commonly used in various industrial applications, particularly in the production of rubber chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) typically involves the condensation of maleic anhydride with 1,3-phenylenediamine under controlled conditions . The reaction is carried out in a suitable solvent, such as toluene, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) is used as a cross-linking agent in the production of polymers and resins. It enhances the mechanical properties and thermal stability of these materials .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins and other biomolecules .
Medicine: Its unique structure allows for the creation of compounds with specific biological activities .
Industry: In the rubber industry, 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) is used as an anti-reversion agent. It helps improve the durability and performance of rubber products by preventing reversion during the vulcanization process .
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) involves its ability to form covalent bonds with other molecules. This property allows it to act as a cross-linking agent, enhancing the mechanical properties and stability of materials. The compound interacts with molecular targets through its reactive functional groups, leading to the formation of stable covalent bonds .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(1,4-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis(3-methylpyrrolidine-2,5-dione)
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(3-methylpyrrolidine-2,5-dione)
Comparison: 1,1’-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits superior cross-linking efficiency and stability, making it highly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
51265-22-6 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
3-methyl-1-[3-(3-methyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-6-13(19)17(15(9)21)11-4-3-5-12(8-11)18-14(20)7-10(2)16(18)22/h3-5,8-10H,6-7H2,1-2H3 |
InChI-Schlüssel |
WVUFVHFNYVURHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


